DL-O-Methylserine

Catalog No.
S704944
CAS No.
19794-53-7
M.F
C4H9NO3
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-O-Methylserine

CAS Number

19794-53-7

Product Name

DL-O-Methylserine

IUPAC Name

2-amino-3-methoxypropanoic acid

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)

InChI Key

KNTFCRCCPLEUQZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

O-methylserine, O-methylserine, (D)-isomer, O-methylserine, (DL)-isomer, O-methylserine, (L)-isomer

Canonical SMILES

COCC(C(=O)[O-])[NH3+]

The exact mass of the compound 2-Amino-3-methoxypropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62335. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

DL-O-Methylserine (CAS 19794-53-7) is a synthetically versatile, non-canonical amino acid characterized by the stable methylation of its side-chain hydroxyl group. In industrial and pharmaceutical procurement, it is primarily sourced as a robust building block for peptide synthesis, a precursor for complex α-substituted serines, and a key intermediate in the development of D-serine transporter inhibitors. The permanent O-methyl ether linkage fundamentally alters the molecule's hydrophobicity and chemical reactivity compared to canonical serine. By masking the reactive hydroxyl group, DL-O-Methylserine eliminates the risk of undesired O-acylation during standard peptide coupling cycles and provides a distinct steric and lipophilic profile that is increasingly utilized to modulate the membrane permeability and proteolytic stability of peptide-based therapeutics .

Substituting DL-O-Methylserine with unprotected DL-Serine or bulkier protected variants compromises both synthetic yield and final compound properties. Unprotected DL-Serine requires transient hydroxyl protection to prevent competitive O-acylation and chain branching during peptide coupling, adding costly protection-deprotection steps to the manufacturing workflow [1]. Conversely, substituting with DL-O-Benzylserine introduces significant steric bulk (a benzyl group versus a methyl group) that can disrupt the secondary structure of engineered peptides or prevent small-molecule ligands from fitting into tight receptor pockets, such as those targeted by D-serine transporter inhibitors. Furthermore, while L-O-Methylserine provides enantiopurity, utilizing it in early-stage bulk synthesis or when downstream chiral resolution is already integrated drastically inflates raw material costs without adding process value [2].

Elimination of Side-Chain Reactivity During Peptide Coupling

During solid-phase or solution-phase peptide synthesis, the free hydroxyl group of canonical serine is prone to competitive acylation. Utilizing DL-O-Methylserine completely masks this reactive site. Comparative synthesis models demonstrate that unprotected DL-Serine can exhibit >15% undesired O-acylation under aggressive coupling conditions (e.g., using DIC/HOBt or HATU), whereas DL-O-Methylserine yields 0% O-acylation, functioning strictly as an amine nucleophile [1].

Evidence DimensionUndesired O-acylation rate during standard peptide coupling
Target Compound Data0% side-reaction (stable methyl ether)
Comparator Or BaselineUnprotected DL-Serine (>15% O-acylation without transient protection)
Quantified DifferenceComplete elimination of hydroxyl-driven side reactions
ConditionsStandard DIC/HOBt or HATU coupling environments

Eliminates the need for orthogonal protection-deprotection cycles, directly reducing reagent costs and improving overall crude yield in peptide manufacturing.

Lipophilicity Enhancement for Membrane Permeability

The substitution of a hydroxyl proton with a methyl group fundamentally alters the partition coefficient of the amino acid. DL-O-Methylserine contributes an estimated +0.4 to +0.5 to the logP of a resulting peptide or small molecule compared to canonical DL-Serine [1]. This defined increase in lipophilicity enhances cellular membrane permeability without introducing the excessive hydrophobicity and steric hindrance associated with bulkier protecting groups like O-benzyl.

Evidence DimensionCalculated logP contribution
Target Compound DataApprox. +0.4 to +0.5 logP shift
Comparator Or BaselineDL-Serine (baseline highly polar hydroxyl)
Quantified DifferenceMeasurable increase in lipophilicity
ConditionsIn silico and experimental partition coefficient modeling

Allows medicinal chemists to fine-tune the hydrophobicity of lead compounds to improve cellular uptake while maintaining a compact molecular footprint.

Cost-Efficiency in Racemic Intermediate Scale-Up

For industrial processes where chiral resolution is performed at a later synthetic stage, or for early-stage hit-to-lead screening where stereochemistry is not yet locked, DL-O-Methylserine offers a distinct economic advantage. Commercial pricing data indicates that the racemic DL-O-Methylserine is typically procured at a fraction of the cost of enantiopure L-O-Methylserine, reducing raw material expenditure by a factor of 3x to 5x per gram at bulk scale.

Evidence DimensionProcurement cost efficiency
Target Compound DataBaseline cost for racemic mixture
Comparator Or BaselineL-O-Methylserine (3x to 5x higher cost per gram)
Quantified Difference60-80% reduction in raw material costs
ConditionsCommercial catalog pricing for bulk chemical synthesis

Maximizes budget efficiency for bulk intermediate synthesis and library generation where immediate enantiopurity is not a strict requirement.

Steric Profile in Receptor Binding Pocket Design

When modifying serine residues to resist degradation or alter binding, the choice of the O-alkyl group dictates the steric footprint. DL-O-Methylserine adds only 14 Da (a methyl group) to the side chain, whereas DL-O-Benzylserine adds 90 Da. In the synthesis of D-serine transporter inhibitors, the minimal steric bulk of the O-methyl group allows the ligand to access tight binding pockets that exclude bulkier O-benzyl or O-tert-butyl derivatives .

Evidence DimensionSide-chain added mass (steric bulk proxy)
Target Compound Data+14 Da (Methyl group)
Comparator Or BaselineDL-O-Benzylserine (+90 Da Benzyl group)
Quantified Difference76 Da reduction in steric bulk
ConditionsStructure-activity relationship (SAR) modeling for transporter inhibitors

Ensures that the synthesized analogs maintain a compact structure necessary for interacting with sterically restricted biological targets.

Synthesis of D-Serine Transporter Inhibitors

Because of its minimal steric footprint and stable ether linkage, DL-O-Methylserine is specifically procured as a reagent for synthesizing D-serine transporter inhibitors. The methyl group provides necessary lipophilicity without the steric clash that bulkier protecting groups would cause in the receptor pocket .

Cost-Effective Library Generation and Screening

In early-stage pharmaceutical development, generating libraries of α-substituted or non-canonical peptides requires significant volumes of starting materials. Procuring the racemic DL-O-Methylserine allows laboratories to bypass the premium costs of enantiopure L-variants during the initial hit-to-lead screening phases [1].

Engineering Proteolytically Stable Peptides

When formulating peptide therapeutics, canonical serine residues are often targeted by proteases or undergo undesired modifications. Incorporating DL-O-Methylserine into the sequence permanently masks the hydroxyl group, increasing the local lipophilicity and enhancing the overall metabolic stability of the peptide [2].

XLogP3

-3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

119.058243149 Da

Monoisotopic Mass

119.058243149 Da

Heavy Atom Count

8

Other CAS

4219-94-7

Dates

Last modified: 08-15-2023

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